molecular formula C6H7ClN2O2 B1430675 6-Methylpyridazine-4-carboxylic acid hydrochloride CAS No. 1796947-74-4

6-Methylpyridazine-4-carboxylic acid hydrochloride

Cat. No. B1430675
M. Wt: 174.58 g/mol
InChI Key: IYOLTRANJLOYAZ-UHFFFAOYSA-N
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Description

6-Methylpyridazine-4-carboxylic acid is a heteroaromatic organic compound . It has a molecular weight of 138.13 . The IUPAC name for this compound is 6-methyl-4-pyridazinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 6-Methylpyridazine-4-carboxylic acid is 1S/C6H6N2O2/c1-4-2-5(6(9)10)3-7-8-4/h2-3H,1H3,(H,9,10) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Methylpyridazine-4-carboxylic acid is a solid at room temperature .

Scientific Research Applications

Potent Inhibitors Synthesis

One study discussed the synthesis of potent and selective inhibitors for the 11β-hydroxysteroid dehydrogenase type 1 enzyme, which are relevant for treating type-2 diabetes. The study highlighted the preparation of these inhibitors, labeled with carbon-13 and carbon-14, to enable drug metabolism and pharmacokinetics studies (Latli et al., 2017).

Novel Synthetic Routes

Another research effort focused on developing new synthetic routes for related compounds, showcasing the methodological advancements in the chemical synthesis of pyridazine derivatives. For instance, two new synthetic routes were identified for the preparation of 6-methoxypyridazine-3-carboxylic acid, demonstrating the versatility and utility of these chemical frameworks in synthesis (Ju Xiu-lian, 2011).

Molecular Structure and Vibrational Spectra

Research on the molecular structure, vibrational spectra, and thermodynamic analysis of similar compounds has provided insights into their physical and chemical properties. Such studies are crucial for understanding the behavior of these compounds under various conditions and can lead to novel applications in material science and chemistry (Prabavathi et al., 2015).

Corrosion Inhibition

The applications of pyridazine derivatives extend into materials science, particularly in the field of corrosion inhibition. For example, a study evaluated the effectiveness of a new synthesized compound as a corrosion inhibitor for mild steel in HCl solution, highlighting the potential industrial applications of these compounds in protecting metals from corrosion (Migahed & Nassar, 2008).

Antimicrobial Agents

Derivatives of 6-methylpyridazine-4-carboxylic acid have been synthesized and evaluated as antimicrobial agents, showing significant to moderate activity against various bacteria and fungi. This indicates the potential of these compounds in developing new antimicrobial drugs (Abdel-Mohsen, 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-methylpyridazine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c1-4-2-5(6(9)10)3-7-8-4;/h2-3H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOLTRANJLOYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridazine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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